molecular formula C17H26O B12685620 1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol CAS No. 93892-37-6

1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol

Cat. No.: B12685620
CAS No.: 93892-37-6
M. Wt: 246.4 g/mol
InChI Key: RQWQNDDLWURPDH-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol (CAS 66345-08-2) is a substituted indanol derivative with the molecular formula C₁₇H₂₆O. It features a hydroxyl group at the 5-position of the indan core, a 1-methylpropyl (isobutyl) substituent at the 6-position, and four methyl groups at the 1- and 3-positions. This compound is structurally characterized by its fused bicyclic framework, which confers rigidity, and its hydrophobic substituents, which influence solubility and biological interactions.

Properties

CAS No.

93892-37-6

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

6-butan-2-yl-1,1,3,3-tetramethyl-2H-inden-5-ol

InChI

InChI=1S/C17H26O/c1-7-11(2)12-8-13-14(9-15(12)18)17(5,6)10-16(13,3)4/h8-9,11,18H,7,10H2,1-6H3

InChI Key

RQWQNDDLWURPDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1O)C(CC2(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indan derivatives and alkylating agents.

    Alkylation: The indan ring is alkylated using reagents like alkyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of 1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol may involve large-scale alkylation and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, substituted derivatives.

Scientific Research Applications

1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The compound’s unique structure also enables it to participate in various chemical reactions, influencing its biological and chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on indanol derivatives and related bicyclic systems with analogous substituents. Key structural variations include alkyl/amine substituents, hydroxyl group positioning, and core modifications.

Substituent Variations in Indanol Derivatives

a. 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol vs. Cyclohexylamine-Substituted Indans A compound from (designated as compound 5) replaces the isobutyl group with a cyclohexylamine moiety. Such differences could significantly alter pharmacokinetic profiles or biological target affinities .

b. Piperidine- and Piperazine-Modified Indans Compound 33 () incorporates a 2,2,6,6-tetraethylpiperidinamine group. In contrast, the rigid, fully substituted indan core of the target compound may favor selectivity for sterically constrained targets .

Core Modifications: Indan vs. Indole Derivatives

a. 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (6c) This indole-based compound () replaces the indan core with an indole system and adds a triazole-linked methoxyphenyl group. The indole nitrogen and triazole moiety enhance hydrogen-bonding and π-π stacking capabilities, which are absent in the target indanol. However, the indan system’s rigidity might confer greater metabolic stability compared to the more flexible indole-triazole structure .

Alkyl Chain Length and Branching

Conversely, bulkier substituents (e.g., tert-butyl or adamantyl, as in compound 47, ) might enhance selectivity for hydrophobic pockets but reduce synthetic accessibility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Key Properties/Applications
6-Isobutyl-1,1,3,3-tetramethylindan-5-ol Indan 1,1,3,3-Tetramethyl; 6-(1-methylpropyl); 5-OH C₁₇H₂₆O Hydrophobic, potential antioxidant
Compound 5 () Indan Cyclohexylamine (6-position) Not provided Increased polarity, solubility
Compound 6c () Indole Triazole-methoxyphenyl (3-position); 5-OH C₁₉H₁₈N₄O₂ Antioxidant, hydrogen-bonding
Compound 33 () Indan 2,2,6,6-Tetraethylpiperidinamine Not provided Flexible, basic, enzyme interaction

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s fully substituted indan core may require multi-step synthesis, whereas indole derivatives (e.g., compound 6c) can leverage click chemistry for rapid functionalization .
  • Biological Activity: The phenolic –OH group in indan-5-ol derivatives is critical for radical-scavenging activity, as seen in indole-based antioxidants (). However, steric shielding by the tetramethyl groups in the target compound could prolong its half-life by reducing metabolic oxidation .
  • Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., isobutyl) enhance lipophilicity, favoring blood-brain barrier penetration, while polar groups (e.g., amines in compound 5) improve aqueous solubility for systemic applications .

Biological Activity

1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol, known by its CAS number 93892-37-6, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, including antimicrobial and antiproliferative properties. The data is organized into sections covering chemical properties, biological activities, case studies, and a summary of findings.

  • Chemical Formula : C17H26O
  • Molecular Weight : 250.39 g/mol
  • Density : 0.946 g/cm³

Antimicrobial Activity

Research indicates that 1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol exhibits significant antimicrobial properties. A study assessing various plant extracts found that certain compounds within the indan series showed promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli78.12 µg/mL

Antiproliferative Effects

In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, studies on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines revealed IC50 values indicating effective antiproliferative activity .

Cell LineIC50 Value (µg/mL)
HeLa226
A549242.52

Study on Antimicrobial Properties

A comprehensive study published in the Journal of Ethnopharmacology evaluated the efficacy of various extracts from plants containing indan derivatives against drug-resistant strains of bacteria. The findings suggested that the indan compounds significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents in combating antibiotic resistance .

In Silico Studies

In silico analysis has further elucidated the interaction mechanisms of 1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol with bacterial proteins such as AgrA in Staphylococcus aureus. This research indicates that the compound may disrupt critical bacterial signaling pathways, enhancing its effectiveness as an antibacterial agent .

Summary of Findings

The biological activity of 1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol illustrates its potential as a versatile compound with significant antimicrobial and antiproliferative properties. The data from various studies emphasize its effectiveness against resistant bacterial strains and cancer cell lines.

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